molecular formula C18H10FN3S B1357271 3-Fluor-5-(5-((2-Methylthiazol-4-yl)ethinyl)pyridin-2-yl)benzonitril CAS No. 935685-90-8

3-Fluor-5-(5-((2-Methylthiazol-4-yl)ethinyl)pyridin-2-yl)benzonitril

Katalognummer: B1357271
CAS-Nummer: 935685-90-8
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: SYOSUEIMOYEGKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

STX-107 ist ein niedermolekulares Medikament, das als negativer allosterischer Modulator des metabotropen Glutamatrezeptors Subtyp 5 (mGluR5) wirkt. Es wird wegen seiner potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen wie dem Fragilen-X-Syndrom und Autismus .

Wissenschaftliche Forschungsanwendungen

Metabotropic Glutamate Receptor Modulation

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile has been studied extensively for its high affinity as a ligand for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological conditions, making it a target for therapeutic intervention.

Key Findings :

  • The compound exhibits an IC50 value of 36 pM in binding assays, indicating exceptional potency .
  • It has been shown to effectively inhibit phosphoinositide hydrolysis, a crucial pathway in neuronal signaling .

Imaging Applications

The compound has been utilized in the development of radioligands for positron emission tomography (PET). Its ability to bind selectively to mGluR5 makes it suitable for imaging studies aimed at understanding brain function and pathology.

Case Study :
A study demonstrated the successful fluorine-18 labeling of this compound, resulting in a radiotracer that showed significant uptake in mGluR5-rich regions of the monkey brain during PET scans. This suggests potential applications in both research and clinical settings for visualizing receptor distribution and activity in vivo .

Comparative Analysis of Related Compounds

Compound NameAffinity (IC50)Application
3-Fluoro-5-(5-(2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile36 pMmGluR5 ligand, PET imaging
3-Fluoro-5-(2-(fluoromethyl)thiazol-4-yl)benzonitrile0.714 pMmGluR5 ligand, PET imaging
Other analogsVariesVarious neurological studies

This table summarizes the affinity and applications of related compounds, highlighting the significance of 3-fluoro derivatives in pharmacological research.

Future Directions and Research Opportunities

Given its promising profile, further investigations are warranted to explore:

  • Therapeutic Potential : Clinical trials assessing efficacy in treating mGluR5-related disorders such as schizophrenia or anxiety.
  • Imaging Studies : Expanding PET studies to human subjects to validate findings from animal models.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound influences glutamate signaling pathways.

Biochemische Analyse

Biochemical Properties

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with metabotropic glutamate subtype-5 receptors. These receptors are involved in various neurological processes, and the compound has been shown to have high affinity and potency in binding to these receptors . The interaction between 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile and metabotropic glutamate subtype-5 receptors is characterized by its ability to inhibit or activate these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

The effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of metabotropic glutamate subtype-5 receptors, leading to changes in intracellular calcium levels and activation of phosphoinositol hydrolysis . These changes can impact various cellular functions, including neurotransmission, synaptic plasticity, and cell survival.

Molecular Mechanism

At the molecular level, 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile exerts its effects through specific binding interactions with metabotropic glutamate subtype-5 receptors. The compound’s high affinity for these receptors allows it to effectively modulate their activity. This modulation can result in either inhibition or activation of the receptors, depending on the context of the interaction . Additionally, the compound can influence gene expression by altering the transcriptional activity of genes involved in receptor signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile have been studied over various time periods. The compound has shown stability in both in vitro and in vivo studies, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained modulation of metabotropic glutamate subtype-5 receptor activity, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in normal cellular functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.

Transport and Distribution

Within cells and tissues, 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and its ability to exert its effects.

Subcellular Localization

The subcellular localization of 3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to interact with its target receptors and modulate their activity effectively.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von STX-107 beinhaltet einen mehrstufigen Prozess, der die Bildung von Thiazol- und Pyridinringen umfasst. Einer der Schlüssels Schritte in der Synthese ist die Hantzsch-Thiazol-Synthese, gefolgt von Deketalisation und einer Biginelli-Mehrkomponentenreaktion. Diese Schritte werden in einem kontinuierlichen Durchfluss-Mikroreaktor durchgeführt, der eine präzise Kontrolle der Reaktionsbedingungen und eine effiziente Produktion der Verbindung ermöglicht .

Industrielle Produktionsverfahren

Die industrielle Produktion von STX-107 würde wahrscheinlich die Skalierung des kontinuierlichen Durchfluss-Syntheseprozesses umfassen. Diese Methode bietet Vorteile wie optimale Wärmeübertragung, verbesserte Reagenzienmischung und präzise Reaktionszeiten, was sie für die Großproduktion geeignet macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STX-107 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die in STX-107 vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

    Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen produzieren können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    MTEP: Ein weiterer negativer allosterischer Modulator von mGluR5, der in Struktur und Funktion STX-107 ähnelt.

    Basimglurant: Eine Verbindung mit einer längeren Rezeptorverweildauer im Vergleich zu STX-107, die in ähnlichen therapeutischen Anwendungen verwendet wird.

    Mavoglurant: Ein weiterer mGluR5-Antagonist mit mittlerer Rezeptorverweildauer.

Einzigartigkeit von STX-107

STX-107 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Modulation von mGluR5. Es hat sich in präklinischen Studien vielversprechend gezeigt, was seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurologischen Erkrankungen betrifft, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht .

Biologische Aktivität

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile, often referred to as FMTEB, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides a comprehensive overview of the biological activity of FMTEB, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

FMTEB is characterized by its unique molecular structure, which includes a thiazole ring and a pyridine moiety connected via an ethynyl linkage. The synthesis involves palladium-catalyzed coupling reactions, which have been detailed in several studies. For instance, a typical synthesis pathway includes the reaction of 3-bromo-5-fluorobenzonitrile with 2-methylthiazol-4-ethynyl derivatives under controlled conditions to yield FMTEB with high purity and yield .

FMTEB primarily acts as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a critical role in various neurological processes. Research indicates that compounds similar to FMTEB can selectively bind to mGluR5, influencing neurotransmitter release and synaptic plasticity .

2. Neurological Implications

The modulation of mGluR5 has significant implications for treating neurological disorders such as schizophrenia, anxiety, and depression. Studies have shown that FMTEB can effectively penetrate the blood-brain barrier, making it a promising candidate for central nervous system applications .

3. In Vitro and In Vivo Studies

In vitro studies utilizing cell lines expressing mGluR5 have demonstrated that FMTEB exhibits potent antagonistic activity. For example, it has been shown to inhibit receptor-mediated signaling pathways, leading to reduced neuronal excitability . In vivo studies using animal models have further confirmed its efficacy in reducing symptoms associated with mGluR5 dysregulation.

Case Study 1: PET Imaging Studies

A study conducted by Kato et al. (2007) utilized FMTEB as a radiotracer for positron emission tomography (PET) imaging to visualize mGluR5 distribution in the brain. The results indicated that FMTEB accumulated in mGluR5-rich areas such as the striatum and hippocampus, providing valuable insights into its potential for diagnostic applications in neurological diseases .

Case Study 2: Therapeutic Potential in Schizophrenia

Research has indicated that FMTEB may have therapeutic benefits in managing schizophrenia symptoms by modulating glutamate signaling pathways. A clinical trial phase II was initiated to assess its efficacy and safety in patients with schizophrenia, focusing on symptom reduction and overall cognitive function improvement .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
mGluR5 ModulationAntagonistic effects on mGluR5 signaling
Neurological DisordersPotential treatment for schizophrenia
Imaging ApplicationsUsed as a radiotracer for PET imaging
Blood-Brain BarrierEffective penetration observed

Eigenschaften

IUPAC Name

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOSUEIMOYEGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586565
Record name 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935685-90-8
Record name STX-107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STX-107
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STX-107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (30 mmol, 7.02 g) and 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (30 mmol, crude material, above procedure), dichlorobis(triphenylphosphine)palladium(II) (1.5 mmol, 1.05 g), and potassium carbonate (120 mmol, 16.6 g) were added to deoxygenated DME:water (1:1, 300 mL) at room temperature. The reaction was warmed to 80° C. and stirred overnight under nitrogen, then partitioned in a separatory funnel with EtOAc (500 mL) and water (300 mL). The organic layer was washed with one additional portion of water (100 mL) and the combined aqueous layers back extracted with EtOAc (100 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was chromatographed on SiO2, eluting with 30% EtOAc in hexanes, to afford the title compound as a tan solid. 1H-NMR (CDCl3, 500 MHz) δ 8.89 (m, 1H), 8.17 (dd, 1H), 8.04 (m, 1H), 7.98 (dd, 1H), 7.75 (d, 1H), 7.50 (s, 1H), 7.42 (m, 1H), 2.79 (s, 3H). MS (ESI) 320.0 (M+H+).
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.